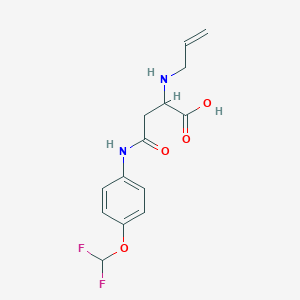

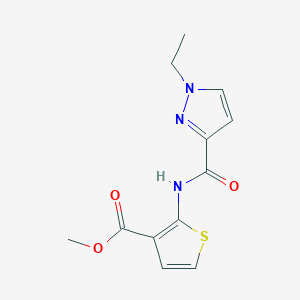

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid, also known as DFOA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, particularly in the areas of cancer research and drug development.

Scientific Research Applications

Synthesis and Biological Activity

- Synthesis and Pharmacological Activities : A study explored the synthesis of derivatives combining the structures of pyruvic acid and 4-aminoantipyrine, leading to compounds that exhibit anti-inflammatory, analgesic, and other pharmacological activities. The derivatives were synthesized through reactions that did not yield the anticipated salts but rather produced specific aryl-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)-4-oxo-2-butenoic acids, showcasing a complex interplay of chemical reactions and the potential for medicinal applications (Rubtsov et al., 2002).

Molecular Docking and Spectroscopic Studies

- Molecular Docking and Spectroscopic Analysis : Another study focused on the molecular docking, vibrational, structural, electronic, and optical studies of derivatives of butanoic acid, including spectroscopic investigations and theoretical calculations. This research highlighted the compounds' stability, reactivity, and potential as nonlinear optical materials, suggesting their importance in both material science and pharmacological research (Vanasundari et al., 2018).

Synthesis of Stereodefined Compounds

- Synthesis of Conformationally Restricted Labels : The design and synthesis of a monofluoro-substituted amino acid aimed to serve as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This research presents a methodological advance in peptide synthesis and structural analysis, demonstrating the compound's utility in enhancing our understanding of peptide structures in biological membranes (Tkachenko et al., 2014).

Chemical Properties and Reactions

- Reactions and Chemical Transformations : Investigations into the transformations of methyl 2-benzoylamino-2-oxobutanoate have led to the synthesis of various compounds, including oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives. This research illustrates the compound's versatility in synthesizing heterocyclic compounds, which are important in drug discovery and development (Stanovnik et al., 2003).

properties

IUPAC Name |

4-[4-(difluoromethoxy)anilino]-4-oxo-2-(prop-2-enylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2O4/c1-2-7-17-11(13(20)21)8-12(19)18-9-3-5-10(6-4-9)22-14(15)16/h2-6,11,14,17H,1,7-8H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHLSEOJZZACQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2961507.png)

![N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide](/img/structure/B2961510.png)

![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961511.png)

![Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate](/img/structure/B2961514.png)

![1-(2-methoxyethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2961518.png)

![2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one](/img/structure/B2961520.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B2961524.png)